Ethyl N-{[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxy]methanethioyl}carbamate
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Overview
Description
Ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a hydroxyphenyl moiety, which contribute to its stability and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of Ethyl N-{[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxy]methanethioyl}carbamate involves several steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethyl isocyanate in the presence of a base. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, especially under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.
Industry: It is used as a stabilizer in polymers and other materials to prevent degradation due to oxidation.
Mechanism of Action
The mechanism of action of Ethyl N-{[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxy]methanethioyl}carbamate involves its interaction with free radicals and reactive oxygen species. The hydroxyphenyl moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate can be compared with other similar compounds such as:
3,5-di-tert-butyl-4-hydroxybenzaldehyde: This compound shares the hydroxyphenyl structure but lacks the carbamate group, making it less versatile in certain reactions.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Known for its use as a polymer stabilizer, this compound has a longer alkyl chain, enhancing its compatibility with polymers.
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbamate, affecting its reactivity and applications.
Ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate stands out due to its unique combination of functional groups, which confer both stability and reactivity, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
ethyl N-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxycarbothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-8-23-16(22)20-17(25)24-11-12-9-13(18(2,3)4)15(21)14(10-12)19(5,6)7/h9-10,21H,8,11H2,1-7H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYJWRSJFATLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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